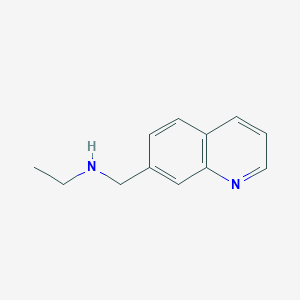

N-(quinolin-7-ylmethyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(quinolin-7-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-13-9-10-5-6-11-4-3-7-14-12(11)8-10/h3-8,13H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNIGRQKZLDLKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC2=C(C=CC=N2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Quinolin 7 Ylmethyl Ethanamine and Its Analogues

Strategies for Quinoline (B57606) Ring System Construction

The quinoline ring is a prominent heterocyclic system found in a wide array of pharmaceuticals and natural products. rsc.org Its synthesis has been a central theme in organic chemistry for over a century, leading to the development of numerous methods. nih.gov

Traditional methods for quinoline synthesis, many of which are still in use, rely on the condensation and cyclization of anilines with various carbonyl-containing compounds. nih.gov These named reactions form the bedrock of quinoline chemistry.

Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.org The sulfuric acid dehydrates the glycerol to form acrolein, which then undergoes a Michael addition with the aniline (B41778), followed by cyclization and oxidation to yield the quinoline ring. iipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones, to react with anilines in the presence of an acid catalyst. nih.govresearchgate.net

Combes Synthesis: This reaction produces 2,4-disubstituted quinolines by reacting anilines with β-diketones in the presence of an acid catalyst, typically sulfuric acid. iipseries.org The process involves the formation of an enamine intermediate, which then cyclizes. iipseries.org

Friedländer Synthesis: This is a straightforward and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). nih.govnih.gov The reaction is typically catalyzed by acids or bases.

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Synthesis Method | Key Reactants | Typical Catalyst/Conditions | Primary Product Type |

| Skraup | Aromatic amine, Glycerol, Oxidizing agent | Concentrated H₂SO₄, Heat | Unsubstituted or simply substituted quinolines |

| Doebner-von Miller | Aromatic amine, α,β-Unsaturated aldehyde/ketone | Acid catalyst (e.g., HCl, ZnCl₂) | 2- and/or 4-substituted quinolines |

| Combes | Aromatic amine, β-Diketone | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted quinolines |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or base catalysis | Polysubstituted quinolines |

In recent decades, transition-metal catalysis has emerged as a powerful tool for organic synthesis, offering milder reaction conditions and greater functional group tolerance compared to classical methods. ias.ac.in

Palladium and Copper Catalysis: Palladium and copper complexes are extensively used in quinoline synthesis. numberanalytics.com Palladium catalysts, for instance, facilitate Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that can then be cyclized into quinolines. numberanalytics.com Copper catalysts are employed in Ullmann-type coupling reactions, where aryl halides are coupled with amines to form intermediates for quinoline synthesis. numberanalytics.com

Rhodium, Ruthenium, and Cobalt Catalysis: Catalysts based on rhodium, ruthenium, and cobalt have enabled novel synthetic routes through C-H bond activation. mdpi.com For example, rhodium-catalyzed cyclization between anilines and alkynes provides a regioselective pathway to quinoline carboxylates. mdpi.com Cobalt-catalyzed reactions have been developed for the cyclization of acetophenones and anilines to produce a variety of quinoline structures with high yields. mdpi.com

Growing emphasis on environmental sustainability has spurred the development of metal-free and green synthetic approaches. acs.orgrsc.org These methods aim to reduce waste and avoid the use of toxic, heavy metals. rsc.org

Brønsted Acid Catalysis: Researchers have utilized Brønsted-acidic ionic liquids as recyclable catalysts for the Friedländer synthesis, achieving high yields. nih.gov Solid acid catalysts, such as Nafion NR50, have also been employed under microwave conditions to promote the Friedländer reaction in an environmentally friendly manner. mdpi.com

Iodine-Catalyzed Reactions: Molecular iodine has been used as an efficient, metal-free catalyst for multicomponent reactions to synthesize quinoline derivatives. For instance, a three-component reaction of an aromatic aldehyde, an amine, and acetone (B3395972) can be catalyzed by iodine under mild conditions to produce pyrazolo[4,3-f]quinoline derivatives. researchgate.net

Heterogeneous Catalysis: A promising green approach involves the use of heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), for the Friedländer synthesis. nih.gov This metal-free catalyst demonstrates high efficiency and can be recycled, offering a sustainable alternative to traditional methods. nih.gov

Regioselective Functionalization of the Quinoline Moiety at Position 7

Introducing a substituent specifically at the 7-position of the quinoline ring is a critical step in the synthesis of N-(quinolin-7-ylmethyl)ethanamine. Direct C-H functionalization of the quinoline core is often challenging to control regioselectively, with many reactions favoring positions 2, 4, or 8. nih.govmdpi.com Therefore, strategies often rely on precursors that already bear a functional group at the C7 position.

A common and effective strategy is to start with a pre-functionalized quinoline, such as 4,7-dichloroquinoline. mdpi.com This commercially available starting material allows for selective reactions at the C4 and C7 positions. The chlorine at C7 can be used as a handle for further transformations, such as cross-coupling reactions to introduce a carbon-based functional group.

Another approach involves the synthesis of quinolines from precursors that will dictate the C7-functionalization pattern. For example, using a appropriately substituted aniline in a classical synthesis like the Doebner-von Miller reaction can yield a quinoline with a specific substituent at the 7-position. researchgate.net

More advanced techniques involve directed metalation. By using specific reagents like mixed lithium-magnesium amides (e.g., TMPMgCl·LiCl), it is possible to achieve regioselective deprotonation at specific sites on the quinoline ring, although C7 functionalization via this method can be complex and often requires careful tuning of reagents and conditions. acs.org The synthesis of 7-chloroquinoline (B30040) derivatives has been achieved through magnesiation using such mixed metal reagents, which can then be reacted with various electrophiles. durham.ac.uk

Introduction of the Ethanamine Side Chain via Reductive Amination or Alkylation

Once a quinoline with a suitable functional group at the 7-position is obtained, the ethanamine side chain can be introduced. The two primary methods for this transformation are reductive amination and alkylation.

Reductive Amination: This is a widely used and efficient method for forming amines from carbonyl compounds. wikipedia.org The process involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced to the corresponding amine in the same pot. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve:

Starting Material: Quinoline-7-carbaldehyde (B1225660). scbt.comsigmaaldrich.com

Reaction: The aldehyde is reacted with ethylamine (B1201723) to form an N-(quinolin-7-ylmethyl)ethanimine intermediate.

Reduction: A mild reducing agent is added to reduce the imine C=N bond. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective as it is less basic and selective for imines over aldehydes. masterorganicchemistry.comorganic-chemistry.org

Alkylation: This method involves the nucleophilic substitution of a leaving group by an amine. For this synthesis, the pathway would be:

Starting Material: A 7-(halomethyl)quinoline, such as 7-(bromomethyl)quinoline (B1315735) or 7-(chloromethyl)quinoline.

Reaction: This electrophilic precursor is reacted with ethylamine, which acts as the nucleophile. The ethylamine displaces the halide to form the desired this compound product. This method may produce side products from over-alkylation, such as diethylamine (B46881) derivatives. wikipedia.org

Table 2: Comparison of Side Chain Introduction Methods

| Method | Key Precursor | Reagent | Key Reducing Agent (if applicable) | Advantages |

| Reductive Amination | Quinoline-7-carbaldehyde | Ethylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | High selectivity, one-pot reaction, avoids over-alkylation |

| Alkylation | 7-(Halomethyl)quinoline | Ethylamine | N/A | Direct C-N bond formation |

Synthetic Routes to this compound and Key Precursors

A plausible and efficient synthetic route to this compound would leverage the reductive amination pathway due to its high selectivity and mild conditions. wikipedia.orgmasterorganicchemistry.com

Proposed Synthetic Pathway:

Synthesis of a C7-Functionalized Quinoline: The synthesis would begin with the creation of a quinoline ring bearing a functional group at the 7-position that can be converted into an aldehyde. A practical approach is to use a starting material like 7-chloroquinoline or 7-bromoquinoline.

Synthesis of the Key Precursor (Quinoline-7-carbaldehyde): The 7-haloquinoline can be converted to quinoline-7-carbaldehyde. This can be achieved through various methods, such as a Grignard reaction followed by formylation or a palladium-catalyzed formylation reaction. The aldehyde, quinoline-7-carbaldehyde, is a known compound and serves as the crucial intermediate. scbt.comsynquestlabs.com

Reductive Amination: The final step involves the one-pot reductive amination of quinoline-7-carbaldehyde with ethylamine. humanjournals.com The reaction would be carried out in a suitable solvent (e.g., dichloromethane (B109758) or dichloroethane) with sodium triacetoxyborohydride as the reducing agent to yield the final product, this compound.

This multi-step approach, combining established ring-forming reactions, regioselective functionalization (often through a pre-functionalized starting material), and a highly reliable reductive amination step, represents a robust strategy for the synthesis of the target compound.

Synthesis of Related this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves strategic chemical modifications to explore and optimize its structure-activity relationship. These modifications are primarily focused on three areas: the quinoline ring, the ethanamine side chain, and the creation of hybrid molecules that incorporate other pharmacologically active moieties.

The quinoline ring system provides a platform for a wide range of chemical modifications, allowing for the synthesis of a diverse library of analogues. Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, form the foundation for creating substituted quinoline cores. nih.gov More contemporary methods, including transition-metal-catalyzed cross-coupling reactions and C-H bond functionalization, have further expanded the possibilities for introducing a variety of substituents onto the quinoline scaffold. rsc.org

One common strategy for modifying the quinoline ring is the introduction of substituents at various positions. For instance, the synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737) via the Skraup reaction, followed by selective nitration, demonstrates a method for functionalizing the ring at a position adjacent to the C7-methyl group, a potential precursor for the target molecule. brieflands.com The nitration of a mixture of 5- and 7-methylquinoline (B44030) has been shown to selectively yield 7-methyl-8-nitroquinoline. brieflands.com

Furthermore, the synthesis of 7-chloroquinoline derivatives has been achieved through magnesiation of 7-chloroquinolines, followed by reaction with various electrophiles. durham.ac.uk This approach allows for the introduction of functional groups at different positions on the quinoline ring, providing a route to a library of functionalized quinolines. durham.ac.uk

The table below summarizes some of the synthetic methods used to modify the quinoline ring system.

| Modification Strategy | Synthetic Method | Starting Material | Key Reagents/Catalysts | Resulting Analogue Type | Reference |

| Nitration | Skraup reaction followed by nitration | m-toluidine, glycerol | H₂SO₄, fuming HNO₃ | 7-Methyl-8-nitroquinoline | brieflands.com |

| Halogenation/Functionalization | Magnesiation and electrophilic quench | 7-Chloroquinolines | Mixed lithium-magnesium reagents, various electrophiles | Functionalized 7-chloroquinolines | durham.ac.uk |

| C-H Functionalization | Metal-free C-8 functionalization | Quinoline-N-oxide | Brønsted acid, ynamides | C-8 functionalized quinolines | rsc.org |

| C-H Olefination | Cobalt-catalyzed C-8 olefination | Quinoline-N-oxide | Cobalt catalyst, 1,6-enynes | C-8 olefinated quinolines | rsc.org |

Modifications to the ethanamine side chain at the C7 position of the quinoline ring are crucial for fine-tuning the pharmacological properties of the molecule. A key approach to introducing this side chain involves the aminomethylation of a suitable quinoline precursor.

For example, the synthesis of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones has been achieved through a Mannich-type reaction of 6-chloroquinoline-5,8-quinone with primary or secondary amines and paraformaldehyde. researchgate.net This method provides a direct route to introduce a variety of aminomethyl groups at the C7 position.

Another relevant example is the development of novel quinoline carboxylic acid derivatives with a 7-(4-aminomethyl-3-oxime)pyrrolidine substituent. google.com Although the side chain is more complex, this patent highlights the feasibility of introducing elaborate amine-containing side chains at the 7-position of the quinoline nucleus. The synthesis involves the reaction of a 7-substituted quinolone with a 4-aminomethyl-3-oximepyrrolidine derivative. google.com

The following table outlines some of the approaches for varying the ethanamine side chain.

| Side Chain Variation | Synthetic Approach | Quinoline Precursor | Key Reagents | Resulting Side Chain | Reference |

| Aminomethylation | Mannich-type reaction | 6-Chloroquinoline-5,8-quinone | Primary/secondary amines, paraformaldehyde | -CH₂-NR¹R² | researchgate.net |

| Substituted Pyrrolidine | Nucleophilic substitution | 7-Substituted quinolone | 4-Aminomethyl-3-oximepyrrolidine | 7-(4-Aminomethyl-3-oxime)pyrrolidinyl | google.com |

| Alkenyl Amides | Cross-metathesis | N-(quinolin-8-yl) alkenyl amides | Grubbs catalyst, terminal alkenes | Non-conjugated internal alkenyl amides | nih.gov |

The creation of hybrid molecules, which combine the this compound scaffold with other pharmacophores, is a promising strategy for developing new therapeutic agents with potentially enhanced or novel biological activities. This approach leverages the known activities of different molecular fragments to create a single, multifunctional molecule.

While specific examples of hybrid structures directly derived from this compound are not extensively reported, the general principles of quinoline hybridization are well-established. For instance, the synthesis of novel quinoline-thiosemicarbazide hybrids has been reported, demonstrating the feasibility of linking a quinoline core to other heterocyclic systems. researchgate.net

Another example involves the synthesis of 2-amino-7,7-dimethyl-4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives. nih.gov These compounds incorporate a trimethoxyphenyl moiety, which is known to be important for cytotoxic and antitubulin activities, onto a quinoline framework. nih.gov

The table below provides examples of hybrid structures based on the quinoline scaffold.

| Hybrid Structure Type | Synthetic Strategy | Quinoline Precursor | Coupling Partner | Resulting Hybrid | Reference |

| Quinoline-Thiosemicarbazide | Multi-step synthesis | Quinoline derivative | Thiosemicarbazide | Quinoline-thiosemicarbazide hybrid | researchgate.net |

| Quinoline-Trimethoxyphenyl | Multi-component reaction | - | 3,4,5-Trimethoxyaniline, dimedone, aromatic aldehydes, malononitrile | 2-Amino-7,7-dimethyl-4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile | nih.gov |

| Quinoline-Amino Acid | Multi-step synthesis | Isatin derivatives, malonic acid | Amino acid methyl esters | Quinoline amino acid derivatives | mdpi.com |

Spectroscopic and Structural Elucidation Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-(quinolin-7-ylmethyl)ethanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structure determination.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a hypothetical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns would be expected. The aromatic protons on the quinoline (B57606) ring would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific positions of these signals would be influenced by the substitution pattern. The methylene (B1212753) protons of the -CH₂- group connecting the quinoline and the ethylamine (B1201723) moieties would likely produce a singlet or a multiplet in the range of δ 3.8-4.5 ppm. The ethyl group protons would present as a quartet for the -CH₂- group and a triplet for the -CH₃ group, with their exact shifts depending on the solvent and electronic environment. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which can be highly variable.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline H-2 | 8.8 - 9.0 | dd | ~4.5, 1.5 |

| Quinoline H-4 | 7.4 - 7.6 | d | ~4.5 |

| Quinoline H-8 | 8.0 - 8.2 | d | ~8.5 |

| Quinoline H-5, H-6 | 7.6 - 7.9 | m | - |

| Quinoline H-3 | 7.3 - 7.5 | dd | ~8.5, 4.5 |

| -CH₂- (benzyl) | 3.9 - 4.2 | s | - |

| -CH₂- (ethyl) | 2.7 - 3.0 | q | ~7.2 |

| -CH₃ (ethyl) | 1.1 - 1.4 | t | ~7.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, distinct signals would be observed for each unique carbon atom. The quinoline ring would exhibit several signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitrogen (C-7) would have a specific chemical shift influenced by both the aromatic ring and the nitrogen atom. The methylene carbon adjacent to the quinoline ring and the two carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C-2 | 150 - 152 |

| Quinoline C-3 | 120 - 122 |

| Quinoline C-4 | 135 - 137 |

| Quinoline C-4a | 128 - 130 |

| Quinoline C-5 | 126 - 128 |

| Quinoline C-6 | 127 - 129 |

| Quinoline C-7 | 145 - 148 |

| Quinoline C-8 | 129 - 131 |

| Quinoline C-8a | 148 - 150 |

| -CH₂- (benzyl) | 50 - 55 |

| -CH₂- (ethyl) | 45 - 50 |

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the ethyl group's -CH₂- and -CH₃- connectivity. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton's chemical shift. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connection between the ethylamine moiety and the quinoline ring at the C-7 position.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibration of the secondary amine would likely appear as a moderate band in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methylene groups would be found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of sharp bands in the 1600-1450 cm⁻¹ region. C-N stretching vibrations would be expected in the 1350-1000 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would aid in confirming the quinoline structure.

Hypothetical FT-IR Data for this compound

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=C/C=N Stretch (Quinoline) | 1450 - 1600 | Strong, Multiple Bands |

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₂H₁₄N₂), the calculated exact mass would be approximately 186.1157 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

Under electron ionization (EI), the molecule would be expected to produce a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern would likely involve the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable quinolinyl-methyl cation (tropylium-like ion) at m/z 142 (C₁₀H₈N⁺). Another characteristic fragment would arise from the loss of an ethyl group, resulting in a fragment at m/z 157.

Hypothetical Mass Spectrometry Data for this compound

| m/z | Hypothetical Assignment |

|---|---|

| 186 | [M]⁺ |

| 171 | [M - CH₃]⁺ |

| 157 | [M - C₂H₅]⁺ |

| 142 | [C₁₀H₈N]⁺ (quinolin-7-ylmethyl cation) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound or a salt thereof could be grown, X-ray diffraction analysis would reveal the precise three-dimensional arrangement of the atoms. This would confirm the connectivity established by NMR and provide insights into the crystal packing, which may be influenced by hydrogen bonding involving the secondary amine and π-π stacking interactions between the quinoline rings of adjacent molecules.

At present, a crystal structure for this compound is not publicly available in crystallographic databases. The determination of its crystal structure would be a valuable contribution to the structural chemistry of quinoline derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of this compound is primarily determined by the electronic transitions within the quinoline chromophore. The ethylamine substituent at the 7-position, being an auxochrome, influences these transitions, though the fundamental spectral features are characteristic of the quinoline ring system.

Detailed experimental and theoretical spectroscopic studies have been conducted on closely related compounds, such as quinoline-7-carboxaldehyde (Q7C), which provide a strong basis for understanding the electronic absorption properties of this compound. nih.govresearchgate.net The UV-Vis spectrum of quinoline itself, recorded in the gas phase, shows several valence electronic transitions, which are extended in number compared to solution-phase spectra. acs.org The absorption spectrum of quinoline derivatives is generally characterized by bands in the range of 280 to 510 nm. researchgate.net

The electronic spectrum of quinoline and its derivatives is characterized by π→π* and n→π* transitions. The π→π* transitions are typically of high intensity and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and can be observed at longer wavelengths. acs.orgresearchgate.net The solvent environment can also influence the position and intensity of these absorption bands. mdpi.com

For quinoline-7-carboxaldehyde, a structurally analogous compound, the UV-Vis spectrum has been recorded at room temperature (25 °C). nih.govresearchgate.net The observed absorption maxima provide a valuable reference for the expected electronic transitions in this compound. The substitution of the aldehyde group in Q7C with the ethylaminomethyl group in the target compound is expected to cause a shift in the absorption maxima (a chromophoric shift), likely a slight bathochromic (red) or hypsochromic (blue) shift, and a change in the molar absorptivity.

Detailed Research Findings for a Structurally Related Compound (Quinoline-7-Carboxaldehyde)

The UV-Vis absorption maxima for quinoline-7-carboxaldehyde (Q7C), a compound structurally similar to this compound, have been reported. These findings offer insight into the electronic transitions of the quinoline core.

| Solvent | λmax (nm) | Transition Type (Probable) | Reference |

| Not Specified | 200-400 | π→π* and n→π* | nih.govresearchgate.net |

Note: The specific λmax values from the experimental spectrum of Q7C were not detailed in the abstract, but the study covered the 200-400 nm range.

Further research on various quinoline derivatives indicates that the absorption properties are sensitive to the nature and position of substituents on the quinoline ring. mdpi.comnih.gov For instance, the introduction of an amino group can significantly alter the spectrum. researchgate.net While the ethylamine group in this compound is not directly conjugated to the aromatic system in the same way as an amino group attached to the ring, its electron-donating nature via the methylene bridge can still perturb the electronic structure of the quinoline chromophore.

Computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been effectively used to predict and interpret the UV-Vis spectra of quinoline derivatives, correlating theoretical calculations with experimental observations. nih.govresearchgate.netacs.org Such studies on this compound would be invaluable for a precise assignment of its electronic transitions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules. These methods are instrumental in predicting molecular structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the optimized geometry and electronic properties of molecules like N-(quinolin-7-ylmethyl)ethanamine. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the ground-state electronic energy, electron density, and other key parameters can be determined.

The optimized molecular structure provides the most stable arrangement of atoms in the molecule, from which bond lengths, bond angles, and dihedral angles can be extracted. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions. Furthermore, DFT calculations can yield important energetic information, such as the total energy, enthalpy, and Gibbs free energy of the molecule. These values are fundamental for assessing the thermodynamic stability of this compound.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N (ethylamine) | ~1.47 Å |

| Bond Length | C-C (quinoline) | ~1.36 - 1.42 Å |

| Bond Angle | C-N-C (ethylamine) | ~112° |

Note: The values in this table are illustrative and represent typical ranges for similar chemical bonds. Actual values would be obtained from a specific DFT calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. The distribution of the HOMO and LUMO across the molecule can also identify the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich quinoline (B57606) ring system, while the LUMO may be distributed over the entire molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These energy values are hypothetical and serve to illustrate the concept. Precise values would be determined from quantum chemical calculations.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of a molecule from first principles, which can be compared with experimental data to validate the computational model. Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths of electronic transitions, the absorption maxima (λmax) can be estimated.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculations provide a theoretical vibrational spectrum that can aid in the assignment of experimental spectral bands to specific molecular vibrations. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, providing valuable information about the chemical environment of each atom in the molecule.

Molecular Modeling and Simulation Techniques

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are used to explore the conformational landscape and dynamic behavior of molecules over time.

Conformational Analysis and Potential Energy Surfaces

This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the low-energy conformations of the molecule. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformations, while the saddle points represent transition states between conformations. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, the trajectory of each atom can be tracked over time. MD simulations can be used to explore the conformational changes of this compound in different environments, such as in a solvent or interacting with a biological target.

These simulations can reveal how the molecule flexes, bends, and rotates at a given temperature, providing insights into its flexibility and dynamic stability. MD simulations can also be used to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and the radial distribution function to understand solvent organization around the molecule.

Theoretical Insights into Molecular Reactivity and Selectivity

Computational chemistry offers powerful tools to dissect the electronic structure of molecules and, in doing so, predict their reactivity and the selectivity of their reactions. For a molecule like this compound, these methods can identify which parts of the molecule are most likely to engage in chemical reactions, and under what conditions.

Fukui Functions and Conceptual DFT Descriptors

Conceptual Density Functional Theory (DFT) is a branch of theoretical chemistry that defines and calculates chemical concepts, such as electronegativity and hardness, from the electron density of a system. These "conceptual DFT descriptors" provide a quantitative basis for understanding and predicting chemical reactivity.

One of the most powerful tools within conceptual DFT for predicting regioselectivity is the Fukui function , f(r). This function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. Consequently, it helps in identifying the most electrophilic and nucleophilic sites within a molecule.

The Fukui function comes in three main forms:

f+(r) for nucleophilic attack (attack by a species that donates electrons), which corresponds to the addition of an electron.

f-(r) for electrophilic attack (attack by a species that accepts electrons), which corresponds to the removal of an electron.

f0(r) for radical attack.

For this compound, one would expect the nitrogen atom of the quinoline ring and the nitrogen of the ethanamine side chain to be significant sites for electrophilic attack, due to the presence of lone pairs of electrons. Conversely, certain carbon atoms in the quinoline ring system may be more susceptible to nucleophilic attack.

In studies of other quinoline derivatives, Fukui functions have been successfully employed to pinpoint reactive sites. For instance, in an analysis of 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline, Fukui functions mapped to the electron density surface revealed the areas where electron density increases or decreases upon the addition or removal of a charge, thereby indicating the most probable sites for chemical reactions researchgate.net. Similar calculations for 4-methylquinoline and 4-aminoquinaldine have been used to predict their behavior as corrosion inhibitors by identifying the atoms most likely to interact with a metal surface asianpubs.orgresearchgate.net.

Other key conceptual DFT descriptors include:

Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Global Hardness (η) : Measures the resistance to change in the number of electrons. A harder molecule is less reactive.

Global Softness (S) : The reciprocal of hardness; a softer molecule is more reactive.

Electrophilicity Index (ω) : A measure of the ability of a molecule to accept electrons.

| Descriptor | Symbol | Formula | Hypothetical Value for this compound | Interpretation |

| Ionization Potential | I | E(N-1) - E(N) | 7.5 eV | Energy required to remove an electron. |

| Electron Affinity | A | E(N) - E(N+1) | 1.2 eV | Energy released when an electron is added. |

| Chemical Potential | μ | -(I+A)/2 | -4.35 eV | Tendency of electrons to escape. |

| Global Hardness | η | (I-A)/2 | 3.15 eV | Resistance to change in electron distribution. |

| Global Softness | S | 1/(2η) | 0.159 eV⁻¹ | Propensity to change electron distribution. |

| Electrophilicity Index | ω | μ²/ (2η) | 3.00 eV | Capacity to accept electrons. |

Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Elucidation of Reaction Mechanisms via Computational Pathways

Beyond predicting where a reaction might occur, computational chemistry can also elucidate the "how"—the detailed step-by-step mechanism of a chemical reaction. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves calculating the energies of reactants, products, and any intermediates and transition states that occur along the reaction coordinate.

For this compound, this could involve modeling reactions such as N-alkylation, acylation, or reactions involving the quinoline ring. For example, a computational study could investigate the mechanism of its synthesis or its metabolism.

The general process for elucidating a reaction mechanism computationally involves:

Proposing Plausible Pathways : Based on chemical intuition and known reactivity patterns of similar molecules, one or more potential reaction mechanisms are proposed.

Locating Stationary Points : The geometries of the reactants, products, intermediates, and transition states are optimized using quantum chemical methods like DFT.

Verifying Transition States : Frequency calculations are performed to confirm that a transition state structure corresponds to a true saddle point on the potential energy surface (characterized by having exactly one imaginary frequency).

Mapping the Reaction Pathway : Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a transition state connects the intended reactants and products.

Recent computational studies on the functionalization of the quinoline ring have demonstrated the power of this approach. For instance, DFT calculations have been used to clarify the role of additives and elucidate the oxidative coupling mechanism in the C-H heteroarylation of quinolines rsc.org. These studies detail the steps of C-H activation, migratory insertion, and reductive elimination, providing a level of detail that is often inaccessible through experimental means alone.

By applying these well-established computational methodologies to this compound, a detailed understanding of its chemical behavior can be achieved, guiding future experimental work in areas such as synthesis, functionalization, and the development of new applications for this compound.

Reactivity Studies and Chemical Transformations

Reactivity of the Amine Functionality (e.g., nucleophilic reactions)

The lone pair of electrons on the nitrogen atom of the ethanamine moiety confers nucleophilic character to the molecule. This allows it to participate in a variety of chemical reactions by donating this electron pair to an electrophile.

The secondary amine in N-(quinolin-7-ylmethyl)ethanamine is expected to undergo typical nucleophilic reactions. These include acylation, alkylation, and reactions with carbonyl compounds. The reactivity of the amine can be influenced by the steric bulk of the ethyl group and the quinolin-7-ylmethyl group.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, this compound is expected to form the corresponding N-substituted amide. For instance, reaction with acetyl chloride would yield N-(quinolin-7-ylmethyl)-N-ethylacetamide.

Alkylation: Further alkylation of the secondary amine can occur with alkyl halides, leading to the formation of a tertiary amine. Exhaustive alkylation can result in the formation of a quaternary ammonium (B1175870) salt. nih.gov

Reaction with Carbonyls: The amine can react with aldehydes and ketones to form an unstable carbinolamine intermediate, which can then dehydrate to form an enamine or an iminium ion, depending on the structure of the carbonyl compound.

Reaction with Nitrous Acid: Secondary amines are known to react with nitrous acid (HNO₂) to form N-nitrosamines. britannica.com This reaction is a characteristic test for secondary amines.

Table 1: Predicted Nucleophilic Reactions of the Amine Functionality

| Reactant | Reagent | Predicted Product | Reaction Type |

| This compound | Acetyl chloride | N-(quinolin-7-ylmethyl)-N-ethylacetamide | Acylation |

| This compound | Methyl iodide | N-methyl-N-(quinolin-7-ylmethyl)ethanamine | Alkylation |

| This compound | Nitrous acid (HNO₂) | N-nitroso-N-(quinolin-7-ylmethyl)ethanamine | Nitrosation |

Reactivity of the Methylene (B1212753) Bridge

The methylene (-CH₂-) group connecting the quinoline (B57606) ring and the ethylamine (B1201723) moiety is a benzylic position. Benzylic positions are known to be more reactive than typical alkyl C-H bonds due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates through resonance. khanacademy.org

Oxidation: The benzylic C-H bonds of the methylene bridge are susceptible to oxidation. Strong oxidizing agents can potentially oxidize the methylene group to a carbonyl group (ketone), which could lead to cleavage of the C-N bond. For example, oxidation of benzylamines can lead to the formation of benzaldehyde. wikipedia.org

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), the benzylic hydrogens can be substituted by a halogen atom.

Table 3: Predicted Reactions of the Methylene Bridge

| Reaction Type | Reagent/Conditions | Predicted Product |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄, CrO₃) | Quinoline-7-carbaldehyde (B1225660) and ethanamine (via cleavage) |

| Radical Bromination | N-Bromosuccinimide (NBS), light/heat | N-(1-bromo-quinolin-7-ylmethyl)ethanamine |

Investigations into Oxidation and Reduction Processes

Oxidation: As a whole molecule, this compound has several sites susceptible to oxidation. The secondary amine can be oxidized to a hydroxylamine (B1172632) or a nitrone. britannica.comuomustansiriyah.edu.iq The methylene bridge can be oxidized, potentially leading to cleavage of the molecule. The quinoline ring itself can be oxidized under harsh conditions. The outcome of an oxidation reaction would be highly dependent on the reagent and conditions used. For instance, mild oxidation might selectively target the amine, while more vigorous oxidation could affect the methylene bridge or the quinoline ring. britannica.comtandfonline.com

Reduction: The primary site for reduction in this compound is the quinoline ring. The pyridine (B92270) part of the quinoline system is more readily reduced than the benzene (B151609) part. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or reduction with agents like sodium borohydride (B1222165) in the presence of an acid can selectively reduce the pyridine ring to afford N-(1,2,3,4-tetrahydroquinolin-7-ylmethyl)ethanamine. wikipedia.orgrsc.org More forceful reduction conditions could potentially reduce both rings.

Table 4: Predicted Oxidation and Reduction Processes

| Process | Reagent/Conditions | Predicted Major Product(s) |

| Mild Oxidation | H₂O₂ or peroxy acids | N-hydroxy-N-(quinolin-7-ylmethyl)ethanamine |

| Strong Oxidation | KMnO₄, heat | Quinolinic acid, CO₂, and degradation products |

| Catalytic Hydrogenation | H₂, Pd/C | N-(1,2,3,4-tetrahydroquinolin-7-ylmethyl)ethanamine |

| Chemical Reduction | NaBH₄, acid | N-(1,2,3,4-tetrahydroquinolin-7-ylmethyl)ethanamine |

Coordination Chemistry and Ligand Design Applications

N-(quinolin-7-ylmethyl)ethanamine as a Ligand Scaffold

The this compound framework is an exemplary scaffold for designing versatile ligands in coordination chemistry. The fundamental structure, featuring a quinoline (B57606) nitrogen and an ethylamine (B1201723) nitrogen, is primed for bidentate chelation. nih.gov This scaffold is a member of the broader family of quinoline-containing multidentate amine ligands, which have been reviewed for their extensive coordination chemistry with transition metals. aut.ac.nz The presence of the quinoline ring, as opposed to a simpler pyridine (B92270) ring, introduces greater steric bulk and more extensive π-systems, which can significantly influence the resulting complex's geometry, stability, and electronic properties. nih.govaut.ac.nz

Ligands based on the (8-amino)quinoline motif, a close structural analogue, have been utilized as metal chelates for decades. nih.gov These ligands typically bind in a bidentate fashion through their two nitrogen atoms, though bridging modes are also known. nih.gov The ethylamine side chain in this compound provides flexibility, allowing the ligand to adapt to the preferred coordination geometry of various metal ions. Furthermore, the secondary amine provides a site for further functionalization, enabling the development of more complex tri-, tetra-, penta-, and even hexadentate ligands. aut.ac.nz For instance, tripodal ligands incorporating quinolylethyl moieties have been synthesized to create specific coordination environments. researchgate.net The inherent properties of the quinoline scaffold, combined with the potential for modification, make it a valuable building block in the rational design of ligands for catalysis, materials science, and bioinorganic chemistry. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-amine type ligands is typically achieved through a direct reaction between the ligand and a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727). bendola.comnih.gov The reaction mixture is often refluxed to ensure completion, after which the resulting complex precipitates and can be isolated by filtration. bendola.comnih.gov The stoichiometry of the final complex, such as ML or ML₂, can be controlled by the molar ratio of the reactants. nih.gov

A wide array of transition metal complexes have been synthesized using ligands analogous to this compound. Metals such as copper(II), nickel(II), cobalt(II), zinc(II), and palladium(II) readily form complexes with quinoline-based Schiff base derivatives. bendola.com Rhenium(I) has been shown to form stable complexes of the type Re(CO)₃X (where X = Cl, Br) with (8-amino)quinoline, which acts as a bidentate ligand. nih.gov Similarly, ruthenium(II) complexes with bistridentate ligands containing quinoline units have been prepared and characterized. The use of 8-aminoquinoline (B160924) amides as directing groups has become prominent in functionalization reactions catalyzed by copper, iron, nickel, and palladium. wordpress.com

The synthesis of copper(II) complexes with a novel imine quinoline ligand was recently reported, achieved through the condensation of 7-chloro-2-hydroxyquinoline-3-carbaldehyde (B3024804) and 2,2′-thiodianiline, followed by complexation with Cu(II) ions. acs.org In another example, manganese(II) complexes with a pentadentate polypyridyl ligand containing N,N-bis(2-quinolylmethyl) groups were synthesized and characterized. researchgate.net The characterization of these complexes is comprehensive, employing techniques such as elemental analysis, mass spectrometry, and various spectroscopic methods to confirm their structure and properties. nih.govbendola.comacs.org

| Metal Ion | Analogous Ligand Type | General Complex Formula | Synthesis Method |

| Cu(II) | Imine Quinoline Derivative | [CuL], [CuL₂] | Condensation followed by complexation acs.org |

| Ni(II) | Quinoline Schiff Base | [Ni(L)₂(H₂O)₂] | Direct reaction of ligand and metal salt bendola.com |

| Co(II) | Fluoroquinoline Derivative | [Co(HL)₂(H₂O)₂] | Reaction in methanol with reflux acs.org |

| Re(I) | (8-Amino)quinoline | [Re(L)(CO)₃Cl] | Reaction of ligand with Re(CO)₅Cl nih.gov |

| Fe(III) | Quinoline-3-carbohydrazide | [FeL₂Cl₂(OH)] | Reaction with metal chloride salt mdpi.com |

| Pd(II) | Quinoline Schiff Base | [Pd(HL)Cl₂] | Direct reaction of ligand and metal salt bendola.com |

The coordination chemistry of quinoline-amine ligands extends to main group metals, with a particular focus on d¹⁰ ions like zinc(II) and cadmium(II). researchgate.net These complexes are often explored for their potential in fluorescence sensing and biological applications. researchgate.net For example, new zinc(II) complexes with a bidentate fluoroquinoline derivative ligand have been synthesized and structurally characterized. acs.org The synthesis typically follows the same straightforward procedures as for transition metals, involving the reaction of the ligand with a metal salt, such as Zn(CH₃COO)₂ or Cd(NO₃)₂, in an appropriate solvent. bendola.commdpi.com

A comprehensive review of 8-aminoquinoline-based complexes highlights numerous examples with Zn(II) and Cd(II), often incorporating pseudohalides. researchgate.net The characterization of these complexes relies on elemental analysis, conductivity measurements, and spectroscopic techniques like NMR and IR to elucidate their structures. acs.orgmdpi.com

Metal-Ligand Binding Modes and Coordination Geometries

This compound is expected to act as a classic bidentate N,N-chelating ligand, binding to a metal center through the quinoline nitrogen and the ethylamine nitrogen. nih.gov This binding mode is well-established for analogous (8-amino)quinoline ligands. nih.gov The resulting chelate ring is a thermodynamically stable five-membered ring.

The coordination geometry of the resulting complex is highly dependent on the metal ion's size, oxidation state, and electronic configuration, as well as the stoichiometry of the complex.

Octahedral Geometry: For many first-row transition metals like Co(II), Ni(II), and Cu(II), complexes with a 1:2 metal-to-ligand ratio (ML₂) often adopt a distorted octahedral geometry, with the remaining coordination sites occupied by solvent molecules or anions. bendola.comtsijournals.com For instance, complexes of the type [M(L)₂(H₂O)₂] are common. tsijournals.com

Square Planar Geometry: This geometry is frequently observed for d⁸ and d⁹ metal ions such as Ni(II) and Cu(II). tsijournals.com Ligands based on bis(8-aminoquinoline) have been shown to form stable, mononuclear N₄ square planar complexes with Cu(II). researchgate.net

Tetrahedral Geometry: For some d¹⁰ ions like Zn(II), or when bulky ligands are involved, a tetrahedral geometry can be favored. nih.gov

Square Pyramidal/Trigonal Bipyramidal: Five-coordinate complexes are also possible. It has been noted that quinoline-containing amine ligands tend to favor square pyramidal geometries, whereas their pyridine analogues are more often trigonal bipyramidal. aut.ac.nz This difference is attributed to the steric bulk of the quinoline moiety. aut.ac.nz

The stoichiometry of the complex can be determined using methods like Job's plot of continuous variation. nih.gov X-ray crystallography provides definitive structural information, as demonstrated for Re(CO)₃ complexes of (8-amino)quinoline, where N-Re-N bite angles were found to be acutely constrained at approximately 76.6°. nih.gov

| Metal Ion | Analogous Ligand System | Coordination Geometry | Key Findings |

| Co(II), Ni(II) | Quinoline Schiff Base | Distorted Octahedral | Forms [M(L)₂(H₂O)₂] complexes. bendola.comtsijournals.com |

| Cu(II) | Bis(8-aminoquinoline) | Square Planar | Forms stable N₄ square planar complexes. researchgate.net |

| Re(I) | (8-amino)quinoline | Distorted Octahedral | Bidentate chelation with an acute N-Re-N angle of ~76.6°. nih.gov |

| Zn(II) | Triazole-thiol | Tetrahedral | Favored geometry for d¹⁰ ions with bidentate ligands. nih.gov |

| Various | Multidentate Quinolines | Square Pyramidal | Quinoline complexes favor this over trigonal bipyramidal. aut.ac.nz |

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing metal complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: The coordination of the this compound ligand to a metal ion can be confirmed by observing shifts in the IR absorption bands. Upon complexation, the stretching vibration of the quinoline C=N bond is expected to shift, typically to a lower frequency, indicating the involvement of the quinoline nitrogen in bonding. scirp.org Similarly, changes in the N-H stretching and bending vibrations of the ethylamine group would confirm its coordination. The appearance of new bands at lower frequencies (typically 500-600 cm⁻¹) can be assigned to M-N stretching vibrations, providing direct evidence of bond formation. scirp.orgrsc.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic complexes (e.g., with Zn(II) or Re(I)). Upon coordination, the signals for the protons and carbons near the nitrogen donor atoms experience significant shifts. nih.govmdpi.com For example, in quinoline-based ligands, the proton signals of the quinoline ring, particularly those ortho to the nitrogen, shift downfield upon coordination to a metal like platinum. acs.org The proton of the azomethine group in related Schiff base ligands is also highly sensitive to complexation. acs.orgmdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. Coordination of the ligand alters the electronic environment of the metal, leading to changes in the position and intensity of these absorption bands compared to the free ligand and the aquated metal ion. bendola.com These spectra are crucial for inferring the coordination geometry of the complex. For instance, the UV-Vis spectrum of a Cu(II) complex can help distinguish between octahedral, square planar, and tetrahedral environments. tsijournals.com

| Spectroscopic Technique | Observed Change Upon Complexation | Information Gained |

| FTIR Spectroscopy | Shift in C=N and N-H stretching frequencies. Appearance of new M-N bands (500-600 cm⁻¹). scirp.orgrsc.org | Confirmation of N-donor atom coordination. |

| ¹H NMR Spectroscopy | Downfield shift of quinoline protons adjacent to nitrogen. acs.org Shift in amine N-H proton signals. mdpi.com | Identification of ligand binding sites in diamagnetic complexes. |

| ¹³C NMR Spectroscopy | Shift in signals for quinoline carbons near the nitrogen atom. nih.gov | Confirmation of ligand structure and coordination. |

| UV-Visible Spectroscopy | Appearance of d-d transition bands and ligand-to-metal charge transfer (LMCT) bands. bendola.comtsijournals.com | Information on coordination geometry and electronic structure. |

Theoretical and Computational Approaches in Coordination Chemistry

Density Functional Theory (DFT) and other computational methods are powerful tools for complementing experimental data in coordination chemistry. bendola.comnih.gov These approaches are used to predict and rationalize the geometric and electronic structures of metal complexes. rsc.orgresearchgate.net For quinoline-based complexes, DFT calculations can optimize molecular geometries, providing bond lengths and angles that can be compared with X-ray crystallography data. nih.govumn.edu

A key area of investigation is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals provide insight into the electronic transitions observed in UV-Vis spectra and the reactivity of the complex. nih.govnih.gov For example, in a quinoline-based ligand, the HOMO might be located on the quinoline ring and an associated amine, while the LUMO is on the quinoline and a carbonyl group, indicating potential for π → π* and n → π* transitions. nih.gov

Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, which helps in the assignment of experimental UV-Vis bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-centered π-π* transitions. nih.govrsc.org Computational studies have also been used to investigate the influence of metal ion size on coordination preferences, showing how smaller ions can induce significant conformational strain in a ligand, potentially favoring a different stoichiometry (e.g., 1:2 over 1:1 metal-ligand ratio) to alleviate it. umn.edu

Structure Activity Relationship Sar Studies and Analog Design

Rational Design Principles for N-(quinolin-7-ylmethyl)ethanamine Analogues

The rational design of analogues of this compound is guided by established principles derived from extensive research on quinoline-based compounds. The core idea is to systematically alter the three main components of the molecule: the quinoline (B57606) core, the methylamine (B109427) linker, and the terminal ethyl group, to enhance desired biological activities, which could range from anticancer to antimicrobial effects. nih.govnih.gov

Key design principles often involve:

Substitution on the Quinoline Ring: Introducing various substituents (e.g., halogens, alkoxy groups, cyano groups) at different positions of the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, studies on other quinoline derivatives have shown that adding an alkoxy group at the C-7 position can be crucial for optimal activity. nih.gov

Modification of the Linker: The nature and length of the linker connecting the quinoline core to the terminal amine are critical. Altering the linker from a simple methyl group to a more complex chain can affect the molecule's flexibility and its ability to orient itself optimally within a biological target's binding site.

Variation of the Terminal Amine Group: The terminal ethylamine (B1201723) moiety is a key site for modification. Replacing the ethyl group with different alkyl or aryl substituents can modulate the compound's basicity and steric bulk, which in turn affects its interactions with target proteins.

Investigation of Structural Modifications on Molecular Interactions

Structural modifications to the this compound scaffold directly impact its molecular interactions with biological targets. These interactions, which include hydrogen bonding, hydrophobic interactions, and π-π stacking, are the basis of the compound's biological effects.

Quinoline Core Interactions: The aromatic quinoline ring is well-suited for engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. researchgate.net The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

Impact of the Ethylamine Side Chain: The amine group in the ethylamine side chain is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target protein. The length and flexibility of this side chain determine its ability to reach and interact with these key residues.

A comprehensive structural optimization of quinoline-5,8-dione derivatives identified that specific modifications led to a compound with high inhibitory activity against the NSD2 enzyme and potent anti-proliferative effects. nih.gov Similarly, studies on quinoline derivatives have demonstrated that the introduction of specific substituents can enhance enzyme binding affinity and inhibitory activity. acs.org

Table 1: Impact of Structural Modifications on Molecular Interactions

| Modification | Effect on Molecular Interactions | Potential Biological Outcome |

| Introduction of electron-withdrawing groups on the quinoline ring | Alters the electron density of the aromatic system, potentially enhancing π-π stacking interactions. | Increased binding affinity to target proteins. |

| Substitution with halogen atoms on the quinoline ring | Increases lipophilicity and can lead to specific halogen bonding interactions. | Improved cell permeability and target engagement. |

| Extension or rigidification of the linker | Modifies the conformational flexibility, allowing for optimal positioning within a binding site. | Enhanced selectivity for a specific target. |

| Variation of the terminal amine substituents | Alters basicity and steric hindrance, affecting hydrogen bonding and ionic interactions. | Modulation of potency and selectivity. |

Stereochemical Considerations in Structure-Activity Relationships

While broad studies on quinoline derivatives mention stereoisomerism as a factor, specific research into the stereochemical considerations of this compound is not extensively documented in the available literature. nih.gov However, it is a fundamental principle in medicinal chemistry that the three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on a molecule's biological activity. If a chiral center were introduced into the this compound scaffold, for example by modification of the ethylamine side chain, it would be expected that the different enantiomers would exhibit varying potencies and selectivities. This is because the binding sites of biological targets are themselves chiral, and one enantiomer will typically have a more complementary fit than the other.

Computational Approaches to SAR and Ligand-Target Interactions

Computational methods are indispensable tools in modern drug discovery for understanding structure-activity relationships and predicting how a ligand might interact with its target. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For analogues of this compound, docking simulations can provide valuable insights into their binding modes within the active site of a target protein. acs.org

These simulations can:

Identify key amino acid residues involved in binding.

Predict the binding affinity of different analogues.

Rationalize experimentally observed SAR data.

Guide the design of new analogues with improved binding characteristics.

For example, docking studies on quinoline-based hydrazones have revealed favorable binding interactions with enzymes involved in carbohydrate metabolism, with certain compounds showing particularly strong interactions within the active site. acs.org Similar studies on other quinoline derivatives have confirmed their high potency and flexibility towards both wild-type and mutated enzymes. nih.gov

Table 2: Illustrative Molecular Docking Interactions for a Quinoline Analogue

| Interaction Type | Ligand Moiety | Protein Residue Example |

| π-π Stacking | Quinoline Ring | Tryptophan (Trp) |

| Hydrogen Bond | Amine Group (NH) | Aspartic Acid (Asp) |

| Hydrophobic Interaction | Ethyl Group | Leucine (Leu) |

| Ionic Interaction | Protonated Amine (NH2+) | Glutamic Acid (Glu) |

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational approach that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinoline derivatives, 3D-QSAR models have been developed to correlate their three-dimensional structures with their biological activity. nih.gov

These models can:

Predict the activity of newly designed compounds before they are synthesized.

Identify the key structural features that are either beneficial or detrimental to activity.

Optimize lead compounds to enhance their potency and reduce potential toxicity.

A QSAR model developed for a series of 4-(2-fluorophenoxy) quinoline derivatives demonstrated that the mass, electronegativity, partial charges, and structure of the molecules influence their inhibitory activity. nih.gov Such models, once validated, can be powerful tools for designing and refining novel substituted quinoline derivatives as potent therapeutic agents. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures and assessing the purity of chemical compounds. For a molecule like N-(quinolin-7-ylmethyl)ethanamine, which possesses both a quinoline (B57606) ring system and a secondary amine, various chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve adequate separation and quantification.

Method Development: A typical approach would involve reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column would be a common starting point. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The inclusion of an acid, like formic acid or trifluoroacetic acid, in the mobile phase would be crucial to protonate the basic nitrogen atoms in the quinoline ring and the ethylamine (B1201723) side chain, leading to sharper peaks and better chromatographic performance. Gradient elution, where the composition of the mobile phase is changed over time, would likely be necessary to ensure the efficient elution of the compound and any potential impurities.

Validation: Once a method is developed, it must be validated to ensure its reliability. nih.gov Validation would be performed in accordance with regulatory guidelines and would assess parameters such as:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. nih.gov

Linearity: The demonstration of a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range. nih.gov A correlation coefficient (r²) value of >0.999 is typically desired. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govpensoft.net Relative standard deviation (RSD) values are expected to be low, often below 2%. pensoft.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with acceptance criteria typically between 98.0% and 102.0%. pensoft.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. pensoft.net

A hypothetical set of HPLC validation parameters for this compound is presented in Table 1.

Table 1: Illustrative HPLC Method Validation Parameters

| Parameter | Specification |

|---|---|

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | e.g., 0.1 µg/mL |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. sielc.com For high-throughput screening or when dealing with complex matrices, UPLC would be a highly advantageous technique for the analysis of this compound. The principles of method development for UPLC are similar to those for HPLC, but with adjustments to flow rates and gradient profiles to take full advantage of the increased efficiency.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis, it can be made amenable to this technique through derivatization. The secondary amine group can be derivatized to form a less polar and more volatile derivative, for example, through acylation or silylation.

The GC system would typically employ a capillary column with a non-polar or medium-polarity stationary phase. nih.govnih.gov A flame ionization detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. researchgate.net

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique that would be exceptionally well-suited for the analysis of this compound. nih.govnih.gov After separation by LC, the compound would be ionized, typically using electrospray ionization (ESI), and the resulting ions would be detected by the mass spectrometer. This allows for the determination of the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), provides structural information based on fragmentation patterns. scirp.org This technique is invaluable for impurity profiling and metabolite identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS provides definitive identification by comparing the obtained mass spectrum with a library of known compounds or by interpreting the fragmentation pattern. nih.govresearchgate.net The mass spectrum provides a molecular fingerprint of the compound. nih.govresearchgate.net

A summary of potential mass spectrometric data for this compound is provided in Table 2.

Table 2: Predicted Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|

| LC-MS | ESI+ | [M+H]⁺ |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry could be employed for the quantitative analysis of this compound, leveraging the chromophoric nature of the quinoline ring system. The compound would be expected to exhibit characteristic absorbance maxima in the UV region. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This method is generally simple and cost-effective but may lack the specificity of chromatographic techniques, especially in the presence of interfering substances that also absorb at the same wavelength.

Strategies for Chemical Derivatization in Analytical Methods

Chemical derivatization can be a valuable strategy to enhance the analytical properties of this compound for certain techniques. psu.edu As mentioned for GC analysis, derivatizing the secondary amine can increase volatility. For HPLC, derivatization with a fluorophoric or chromophoric reagent can significantly enhance the sensitivity of detection, particularly when using fluorescence or UV detectors, respectively. psu.edu The choice of derivatizing agent would depend on the specific analytical goal and the detection method employed. The reaction conditions, such as temperature and time, would need to be optimized to ensure a complete and reproducible reaction. psu.edu

Q & A

Q. How can crystallographic data address discrepancies in proposed binding modes of this compound?

- Methodological Answer : Co-crystallize the compound with its target protein and refine structures using SHELX suite tools. Difference Fourier maps (Fo – Fc) resolve ambiguous electron density. Compare with docking poses (e.g., AutoDock Vina) to validate hydrogen-bonding networks or π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.